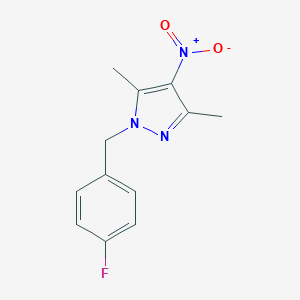

1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSLSZSYPNNJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its versatile biological activities.[1][2] Derivatives of pyrazole are known to exhibit anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties, making them a focal point for drug discovery and development professionals.[3][4] This guide provides a comprehensive, in-depth examination of a robust and efficient synthetic pathway for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a molecule incorporating several key pharmacophoric features: a substituted pyrazole core, a fluorinated benzyl group, and a nitro functionality.

This document is structured to provide not just a procedural outline, but a deep-dive into the causality behind the synthetic strategy, experimental choices, and validation. The primary synthetic route is detailed in three main parts, beginning with the construction of the pyrazole heterocycle, followed by its N-alkylation, and concluding with the regioselective nitration of the core. An alternative pathway is also discussed to provide a comparative perspective on synthetic strategy.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to the target molecule suggests a convergent synthesis strategy. The molecule can be deconstructed into three primary building blocks: acetylacetone, hydrazine, and 4-fluorobenzyl bromide. Two primary forward-synthesis pathways emerge from this analysis:

-

Route A (Alkylation-then-Nitration): This is the primary route detailed in this guide. It involves the initial formation of 3,5-dimethylpyrazole, followed by N-alkylation with 4-fluorobenzyl bromide, and a final C4-nitration step. This pathway is often preferred as it avoids performing alkylation on an electron-deficient nitrated ring.

-

Route B (Nitration-then-Alkylation): This alternative involves the initial nitration of 3,5-dimethylpyrazole, followed by N-alkylation. While viable, the electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the pyrazole nitrogen, potentially requiring more stringent reaction conditions for the alkylation step.

Caption: Retrosynthetic analysis of the target molecule outlining two viable pathways.

Part 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate I)

The foundational step is the construction of the pyrazole ring. This is achieved via the Paal-Knorr synthesis, a classic and highly efficient condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative.[5][6]

Causality of Experimental Choices:

-

Reactants: Acetylacetone serves as the C-C-C backbone, while hydrazine hydrate provides the two nitrogen atoms required for the heterocycle.

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is easy to remove post-reaction. Water can also be used as a cost-effective and green solvent.[6]

-

Catalyst: The reaction can proceed without a catalyst, but a mild acid like acetic acid can be added to protonate a carbonyl group, activating it for nucleophilic attack and accelerating the reaction.[6]

-

Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps to proceed to completion in a reasonable timeframe.[5]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) and ethanol (100 mL).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.05 eq) dropwise to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. It can be further purified by recrystallization from a minimal amount of hot water or ethanol to yield 3,5-dimethylpyrazole as a white crystalline solid.

Data Table: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Acetylacetone | 100.12 | 0.10 | 1.0 | 10.0 g (9.75 mL) |

| Hydrazine Hydrate (~64%) | 50.06 | 0.105 | 1.05 | 5.25 g (5.1 mL) |

| Ethanol | - | - | - | 100 mL |

Part 2: N-Alkylation for 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (Intermediate II)

With the pyrazole core synthesized, the next step is the introduction of the 4-fluorobenzyl group via N-alkylation. This is a standard SN2 reaction where the deprotonated pyrazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.[7][8]

Causality of Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic N-H of the pyrazole. It is preferred for its ease of handling, low cost, and simple removal (filtration) compared to stronger, more hazardous bases like sodium hydride (NaH).[5]

-

Solvent: Acetone is an excellent polar aprotic solvent for this reaction. It dissolves the pyrazole and the alkyl halide, while the inorganic base remains partially insoluble, facilitating a solid-liquid phase reaction that proceeds cleanly.[5] Anhydrous conditions are important to prevent hydrolysis of the alkylating agent.

-

Regioselectivity: For 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent due to the molecule's symmetry. Therefore, alkylation leads to a single, unambiguous product, simplifying the purification process. For unsymmetrical pyrazoles, controlling regioselectivity is a significant challenge, often influenced by sterics and the nature of the base.[9][10]

Experimental Protocol: N-Alkylation

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, suspend 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone (120 mL).

-

Reagent Addition: Add 4-fluorobenzyl bromide (1.0 eq) to the suspension via syringe.

-

Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting pyrazole.

-

Workup: After cooling to room temperature, filter the solid K₂CO₃ and potassium bromide byproduct, washing the filter cake with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole as a clear oil or low-melting solid.

Data Table: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3,5-Dimethylpyrazole | 96.13 | 0.05 | 1.0 | 4.81 g |

| 4-Fluorobenzyl bromide | 189.04 | 0.05 | 1.0 | 9.45 g (6.5 mL) |

| Potassium Carbonate | 138.21 | 0.075 | 1.5 | 10.37 g |

| Anhydrous Acetone | - | - | - | 120 mL |

Part 3: C4-Nitration for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Target Molecule)

The final step is the introduction of the nitro group onto the pyrazole ring. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution occurs preferentially at the C4 position, as substitution at C3 or C5 would disrupt the aromatic sextet through a less stable cationic intermediate.[11][12]

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most potent nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (0-5 °C) during the addition phase. Maintaining a low temperature prevents over-nitration and the formation of unwanted byproducts. The reaction is then allowed to warm slowly to ensure it proceeds to completion.

-

Safety: Handling mixed acids requires extreme caution in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory. The reaction should be quenched slowly by pouring it over ice to dissipate the heat generated during neutralization.

Experimental Protocol: C4-Nitration

-

Acid Mixture Preparation: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid (3.0 eq) to concentrated nitric acid (1.5 eq) with careful stirring.

-

Substrate Addition: In a separate flask, dissolve 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0 °C.

-

Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the pyrazole derivative, ensuring the internal temperature does not exceed 5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the final product, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Data Table: Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| Intermediate II | 204.24 | 0.02 | 1.0 | 4.08 g |

| Nitric Acid (conc., ~70%) | 63.01 | 0.03 | 1.5 | ~2.7 g (1.9 mL) |

| Sulfuric Acid (conc., ~98%) | 98.08 | 0.06 | 3.0 | ~5.9 g (3.2 mL) |

Overall Synthesis and Workflow Visualization

The complete, optimized synthetic pathway and the general laboratory workflow are depicted below.

Caption: The three-step synthetic pathway from starting materials to the final product.

Caption: A generalized workflow for each step of the synthesis.

Conclusion

This guide has detailed a logical, efficient, and well-substantiated three-step synthesis for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. By starting with the robust Paal-Knorr condensation to form the pyrazole core, followed by a straightforward N-alkylation and a regioselective C4-nitration, the target molecule can be obtained in good yield. The rationale behind the choice of reagents, solvents, and reaction conditions has been explained to provide a deeper understanding for researchers and drug development professionals. The protocols described herein are self-validating and grounded in established chemical principles, offering a reliable pathway for the synthesis of this and structurally related compounds.

References

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]

-

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

Nitropyrazoles. ResearchGate. Available at: [Link]

-

Pyrazole. SlideShare. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. Available at: [Link]

-

2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

-

Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available at: [Link]

-

Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

-

Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing). Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]

-

Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au - ACS Publications. Available at: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. Available at: [Link]

- Method for preparing 3.5-dimethylpyrazole. Google Patents.

- N-alkylation method of pyrazole. Google Patents.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. meddocsonline.org [meddocsonline.org]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 11. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, intended to support research and development efforts. By synthesizing available data and providing field-proven insights, this document serves as a foundational resource for professionals engaged in the exploration of novel therapeutics.

Chemical Identity and Properties

CAS Number: 512810-16-1

Molecular Formula: C₁₂H₁₂FN₃O₂

Molecular Weight: 249.25 g/mol [1]

This pyrazole derivative is characterized by a 4-fluorobenzyl group at the N1 position of the pyrazole ring, methyl groups at the C3 and C5 positions, and a nitro group at the C4 position. The presence of the fluorobenzyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in drug design to enhance metabolic stability and binding affinity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 512810-16-1 | [1] |

| Molecular Formula | C₁₂H₁₂FN₃O₂ | [1] |

| Molecular Weight | 249.25 | [1] |

| Boiling Point (Predicted) | 385.3 ± 42.0 °C | [2] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Structural Elucidation

The synthesis of 1-substituted pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a corresponding hydrazine.[3] For 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, a plausible synthetic pathway would involve two key steps: the formation of the substituted pyrazole core followed by nitration.

General Synthesis Pathway

A logical synthetic approach would be the reaction of 3-nitro-2,4-pentanedione with (4-fluorophenyl)methanamine. The causality behind this choice lies in the commercial availability of the starting materials and the well-established reactivity of 1,3-dicarbonyls with primary amines to form heterocyclic systems.

Alternatively, the synthesis could proceed via the initial formation of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole, followed by nitration at the C4 position. Nitration of the pyrazole ring is a standard electrophilic substitution reaction.[4]

Diagram 1: Proposed Synthesis Workflow

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the novel heterocyclic compound, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. In the absence of extensive experimental data, this document leverages validated computational models to predict key physicochemical parameters critical for drug discovery and development, including lipophilicity (LogP), aqueous solubility, and acidity (pKa). Furthermore, this guide outlines established, industry-standard experimental protocols for the empirical determination of these properties, providing a framework for the validation of in-silico data. This document is intended to serve as a foundational resource for researchers and scientists engaged in the evaluation of this and structurally related compounds for potential therapeutic applications.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The unique electronic and steric properties of the pyrazole ring, coupled with its capacity for diverse substitution, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The subject of this guide, 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, is a compound of interest due to the combination of the versatile pyrazole core with a 4-fluorobenzyl group, a substituent known to modulate metabolic stability and receptor-binding interactions, and a nitro group, which can influence both biological activity and physicochemical properties.

A thorough understanding of a compound's physicochemical characteristics is paramount in the early stages of drug development. These properties, including solubility, lipophilicity, and ionization state, profoundly impact a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide presents the known and predicted physicochemical data for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole and provides detailed methodologies for their experimental verification.

Molecular Identity and Structure

The foundational step in characterizing any compound is the unambiguous confirmation of its molecular identity.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole |

| CAS Number | 512810-16-1[1] |

| Molecular Formula | C₁₂H₁₂FN₃O₂ |

| Molecular Weight | 249.25 g/mol |

| SMILES | FC1=CC=C(C=C1)CN1N=C(C(=C1C)[O-])C |

| InChIKey | Not Available |

Predicted Physicochemical Properties

In the absence of publicly available experimental data for several key physicochemical parameters, we have employed well-established computational models to provide reliable predictions. These in-silico methods are invaluable tools in early-stage drug discovery for prioritizing candidates and designing experiments.

Table 2: Predicted Physicochemical Data

| Parameter | Predicted Value | Computational Tool |

| Melting Point (°C) | Not predicted (High variability in prediction) | - |

| Aqueous Solubility (LogS) | -3.5 | ALOGPS |

| Lipophilicity (LogP) | 2.8 | ALOGPS |

| Acidity (pKa) | 1.5 (most acidic) | ChemAxon |

Causality Behind Predicted Properties:

-

Aqueous Solubility (LogS): The predicted low aqueous solubility (LogS = -3.5) is primarily attributed to the molecule's significant lipophilic character, conferred by the fluorobenzyl and dimethylpyrazole moieties. The presence of the polar nitro group is insufficient to overcome the hydrophobicity of the carbon-rich scaffold.

-

Lipophilicity (LogP): A predicted LogP of 2.8 indicates a moderate level of lipophilicity. This value suggests that the compound is likely to have good membrane permeability, a critical factor for oral bioavailability and cell penetration. However, it also raises a potential flag for non-specific binding and potential toxicity, warranting experimental investigation.

-

Acidity (pKa): The predicted pKa of 1.5 suggests that 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a weak acid. The electron-withdrawing nature of the nitro group at the 4-position of the pyrazole ring significantly increases the acidity of the pyrazole ring protons compared to unsubstituted pyrazole. This acidic nature will influence its ionization state at physiological pH, impacting its solubility and interactions with biological targets.

Experimental Protocols for Physicochemical Characterization

To validate the predicted physicochemical properties and to provide a comprehensive characterization of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole, the following standard experimental protocols are recommended.

Synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

A potential synthetic route can be adapted from the synthesis of the parent compound, 3,5-dimethyl-4-nitro-1H-pyrazole.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Methodology:

-

Nitration of 3,5-dimethyl-4-iodopyrazole:

-

Dissolve 3,5-dimethyl-4-iodopyrazole in tetrahydrofuran (THF).

-

Add Faujasite catalyst to the solution.

-

Slowly add concentrated nitric acid to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dimethyl-4-nitro-1H-pyrazole.

-

Purify the crude product by column chromatography on silica gel.

-

-

N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole:

-

To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole in a dry aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 4-fluorobenzyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

After completion, quench the reaction with saturated ammonium chloride solution and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

-

Justification of Experimental Choices:

-

The use of Faujasite, a zeolite catalyst, in the nitration step offers a milder and more selective alternative to traditional nitrating agents, potentially reducing the formation of byproducts.

-

The two-step approach of nitration followed by N-alkylation is a common and effective strategy for the synthesis of substituted pyrazoles. The choice of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, facilitating an efficient SN2 reaction with the benzyl halide.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Caption: Workflow for determining aqueous solubility via OECD 105.

Step-by-Step Methodology:

-

Add an excess amount of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole to a known volume of purified water in a sealed vessel.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, separate the solid and aqueous phases by centrifugation or filtration through a non-adsorptive filter.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Justification of Experimental Choices: The flask method described in OECD 105 is a robust and reliable method for determining the thermodynamic solubility of a compound. Using an excess of the solid ensures that a saturated solution is formed, and the extended equilibration time allows for the system to reach a true thermodynamic equilibrium. HPLC-UV is a sensitive and specific analytical technique for quantifying the concentration of the dissolved analyte.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a key predictor of membrane permeability and in-vivo distribution.

Diagram 4: Shake-Flask Method for LogP Determination

Caption: Standard shake-flask method for LogP determination.

Step-by-Step Methodology:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Prepare a dilute solution of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in the pre-saturated aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vessel.

-

Shake the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Separate the n-octanol and aqueous layers by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Trustworthiness of the Protocol: The shake-flask method is the "gold standard" for LogP determination and is highly reproducible when performed correctly. The use of pre-saturated solvents is crucial to ensure that the volume of each phase does not change during the experiment, which would affect the accuracy of the concentration measurements.

Acidity (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound and determines its ionization state at a given pH. This is critical for understanding its solubility, permeability, and interaction with biological targets.

Diagram 5: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Dissolve a precisely weighed amount of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole in a suitable solvent. Given its predicted low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments to the solution of the compound.

-

Record the pH of the solution after each addition of the titrant, ensuring the solution has reached equilibrium.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point.

Justification of Experimental Choices: Potentiometric titration is a highly accurate and reliable method for determining pKa values. [1]The use of a co-solvent is a common and accepted practice for compounds with low water solubility, although it is important to note that the measured pKa will be an apparent pKa in that specific solvent system.

Safety and Handling

Based on available information for structurally related compounds, the following safety precautions are recommended when handling 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole:

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of nitrogen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. In case of skin contact, wash immediately with soap and water.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. While experimental data is currently limited, the in-silico predictions presented herein offer valuable insights for guiding further research and development of this compound. The detailed experimental protocols provide a clear path for the empirical validation of these predictions, which is a critical step in advancing any potential drug candidate. The synthesis, characterization, and evaluation of the ADMET properties of this and related pyrazole derivatives represent a promising area for future investigation in the quest for novel therapeutics.

References

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 27, 2026, from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved January 27, 2026, from [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved January 27, 2026, from [Link]

-

Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 27, 2026, from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved January 27, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 27, 2026, from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 27, 2026, from [Link]

- Lelle, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018).

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 27, 2026, from [Link]

- Safyanova, I., Dudarenko, N. M., Pavlenko, V. A., Iskenderov, T. S., & Haukka, M. (2011). 3,5-Dimethyl-4-nitroso-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2375.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 27, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 27, 2026, from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 27, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved January 27, 2026, from [Link]

-

Pedretti, A., & Vistoli, G. (n.d.). Virtual logP On-line. Retrieved January 27, 2026, from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 27, 2026, from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved January 27, 2026, from [Link]

- Li, H., Robertson, J. L., & Li, X. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17364-17371.

-

Mettler Toledo. (n.d.). School experiments. Retrieved January 27, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 27, 2026, from [Link]

-

Sorkun, M. C., Khetan, A., & Er, S. (2020). AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). GitHub. Retrieved from [Link]

-

University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 27, 2026, from [Link]

-

XunDrug. (n.d.). MolGpKa - pKa Prediction by Graph-Convolutional Neural Network. Retrieved January 27, 2026, from [Link]

-

Chemaxon. (n.d.). Solubility Predictor. Chemaxon Docs. Retrieved from [Link]

-

Regulations.gov. (2020, June 1). DBTP Water Sol. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]

- Sorkun, M. C., Khetan, A., & Er, S. (2021). SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction.

-

Schrödinger. (n.d.). Macro-pKa. Retrieved January 27, 2026, from [Link]

Sources

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Nitropyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted nitropyrazoles. As a senior application scientist, the aim is to deliver not just a set of rules, but a clear understanding of the logic and hierarchy that underpins the naming of these significant heterocyclic compounds. The correct and unambiguous naming of molecules is paramount in scientific communication, ensuring precision in research, development, and regulatory affairs.

The Pyrazole Scaffold: A Foundation for Complexity

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a wide range of biological activities, making a thorough understanding of their nomenclature essential for researchers in drug discovery.

The fundamental structure and numbering of the pyrazole ring, as defined by IUPAC, is the starting point for naming any of its derivatives. The numbering begins at one of the nitrogen atoms and proceeds around the ring to give the lowest possible locants to the heteroatoms. Specifically, the nitrogen atom with the hydrogen is designated as position 1.[2]

Caption: IUPAC numbering of the pyrazole ring.

The Hierarchy of Functional Groups: Establishing Priority

When a pyrazole ring is substituted with multiple functional groups, their priority, as determined by IUPAC, dictates the suffix of the compound's name.[3][4] All other substituents are then cited as prefixes in alphabetical order. The nitro group (–NO₂) is a common substituent in energetic materials and certain pharmaceuticals; however, in the IUPAC priority system, it is always treated as a prefix, "nitro-".[5][6] This is a critical point to remember, as it will never be the principal functional group that determines the suffix of the name.

A summarized priority order for common functional groups is presented below. A more comprehensive list can be found in the IUPAC Nomenclature of Organic Chemistry, informally known as the Blue Book.[7][8]

| Priority | Functional Group | Suffix (if principal group) | Prefix (if substituent) |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Amides | -amide | carbamoyl- | |

| Nitriles | -nitrile | cyano- | |

| Aldehydes | -al | formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Alkynes | -ene/-yne | - |

| Halogens | - | halo- | |

| Nitro | - | nitro- | |

| Alkyl/Aryl | - | alkyl-/aryl- |

Constructing the IUPAC Name: A Step-by-Step Approach

The systematic naming of a substituted nitropyrazole follows a logical sequence. Let's dissect this process with illustrative examples.

Identifying the Parent Hydride

The parent hydride is the core pyrazole ring.

Identifying the Principal Functional Group

If a functional group with higher priority than the nitro group is present, it will determine the suffix of the name. If no higher priority group is present, the parent hydride name is used.

Numbering the Ring

The numbering of the pyrazole ring is the most critical step and follows these hierarchical rules:

-

Lowest Locant for the Indicated Hydrogen: The nitrogen atom with the indicated hydrogen (if any) is assigned position 1.

-

Lowest Locants for Heteroatoms: This is inherent to the pyrazole structure (positions 1 and 2).

-

Lowest Locants for the Principal Functional Group: The primary functional group should be assigned the lowest possible number.

-

Lowest Locants for Multiple Bonds: Double and triple bonds are given the next lowest locants.

-

Lowest Locants for all Substituents: The set of locants for all substituents should be the lowest possible at the first point of difference.[9]

-

Alphabetical Order of Substituents: If a choice still remains, the substituent that comes first alphabetically is given the lower number.

Assembling the Name

The final name is constructed by arranging the components in the following order:

(Prefixes in alphabetical order) + (Parent Hydride) + (Suffix of Principal Functional Group)

Caption: Workflow for naming substituted nitropyrazoles.

Case Studies: Applying the Rules to Complex Nitropyrazoles

Let's apply these principles to a series of increasingly complex substituted nitropyrazoles.

Case Study 1: 4-Nitro-1H-pyrazole

-

Parent Hydride: Pyrazole

-

Principal Functional Group: None with a suffix.

-

Numbering: The nitrogen with the hydrogen is position 1. The nitro group is at position 4.

-

Name: 4-Nitro-1H-pyrazole

The "1H" is crucial to indicate the position of the hydrogen on the pyrazole ring.

Case Study 2: 3,5-Dimethyl-4-nitro-1H-pyrazole

-

Parent Hydride: Pyrazole

-

Principal Functional Group: None with a suffix.

-

Substituents: Two methyl groups and one nitro group.

-

Numbering: The nitrogen with the hydrogen is position 1. The substituents are at positions 3, 4, and 5. The numbering 1, 3, 4, 5 is the same regardless of the direction around the ring.

-

Name Assembly: The prefixes are "dimethyl" and "nitro". Alphabetically, "dimethyl" comes before "nitro".

-

Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

Case Study 3: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

-

Parent Hydride: Pyrazole

-

Principal Functional Group: Carboxylic acid (-oic acid). This is the highest priority group and will be the suffix.

-

Substituents: Ethyl group on a nitrogen and a nitro group.

-

Numbering: The carboxylic acid group must have the lowest possible locant. To achieve this, the carbon of the carboxylic acid is at position 3. This forces the substituted nitrogen to be position 1. The nitro group is at position 4.

-

Name Assembly: The substituent on the nitrogen is indicated with an "N" locant, which is italicized in the final name, but for alphabetical purposes, it is treated as "ethyl". The other prefix is "nitro". Alphabetically, "ethyl" comes before "nitro".

-

Name: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Experimental Protocol: Synthesis of a Substituted Nitropyrazole

To provide a practical context, here is a representative protocol for the synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole, a common building block.

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole[6][10]

Materials:

-

3,5-Dimethylpyrazole

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 3,5-dimethylpyrazole to an excess of concentrated sulfuric acid. Stir until all the solid has dissolved.

-

Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C. The addition should be controlled to prevent a rapid exotherm.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 3,5-dimethyl-4-nitro-1H-pyrazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared with the literature value.

Conclusion

The IUPAC nomenclature for substituted nitropyrazoles is a systematic and logical framework that, once understood, allows for the unambiguous naming of complex molecules. By following the hierarchical rules of identifying the parent hydride, the principal functional group, and correctly numbering the ring, researchers can ensure clear and precise communication of their scientific findings. This guide has provided the foundational principles, illustrative examples, and a practical synthetic protocol to empower scientists in their work with this important class of compounds.

References

-

International Union of Pure and Applied Chemistry. Brief Guide to the Nomenclature of Organic Chemistry. [Link][10]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link][11]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link][1]

-

International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link][7]

-

Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link][3]

-

International Union of Pure and Applied Chemistry. Blue Book. [Link][8]

-

Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 163. [Link][12]

-

Ardizzoia, G. A., et al. (2007). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 46(18), 7364–7373. [Link][13]

-

He, C., et al. (2022). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 24(1), 183–187. [Link][14]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. [Link][4]

-

International Union of Pure and Applied Chemistry. Blue Book chapter P-2. [Link][15]

-

Zapol'skii, M. E., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES AND THEIR DERIVATIVES. HETEROCYCLES, 93(2), 635. [Link][16]

-

Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. [Link][2]

-

International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter 6. [Link][17]

-

ACD/Labs. IUPAC Blue Book | Nomenclature for Organic Chemistry. [Link][18]

-

Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole. [19]

-

Michigan State University Department of Chemistry. Nomenclature Examples. [Link][9]

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 8. iupac.org [iupac.org]

- 9. Nomenclature Examples [www2.chemistry.msu.edu]

- 10. iupac.org [iupac.org]

- 11. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Blue Book chapter P-2 [iupac.qmul.ac.uk]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 18. acdlabs.com [acdlabs.com]

- 19. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

historical discovery and development of pyrazole compounds

An In-Depth Technical Guide to the Historical Discovery and Development of Pyrazole Compounds

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in medicinal chemistry and materials science. Its journey from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern drug discovery is a compelling narrative of chemical ingenuity and therapeutic innovation. This guide provides an in-depth exploration of the historical milestones, from the seminal discovery by Ludwig Knorr to the evolution of synthetic methodologies and the subsequent development of blockbuster pharmaceuticals. We will dissect the foundational experimental protocols, trace the logical evolution of synthetic strategies, and contextualize the enduring impact of pyrazole chemistry on science and medicine.

The Genesis: Ludwig Knorr and the Birth of Pyrazolones

The story of pyrazole chemistry begins not with the parent heterocycle, but with a derivative that would become one of the world's first synthetic drugs. In 1883, the German chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine with β-ketoesters, made a landmark discovery.[1][2][3] His work, driven by the quest for quinine alternatives, led to the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound that, after methylation, would be known as Antipyrine.[4][5] This singular event laid the foundation for the entire field of pyrazole chemistry.[1]

The term "pyrazole" itself was coined by Knorr in 1883 to describe this new class of compounds.[6][7] However, it is a crucial historical distinction that the unsubstituted parent pyrazole (C₃H₄N₂) was first synthesized by Eduard Buchner in 1889.[7]

The Foundational Experiment: Knorr's 1883 Synthesis

Knorr's initial synthesis was a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][8] This reaction, now known as the Knorr Pyrazole Synthesis, is a cornerstone of heterocyclic chemistry.[1][9] The causality behind this experimental choice lies in the complementary reactivity of the starting materials: the nucleophilic hydrazine attacking the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound.[10]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

This protocol is based on the methodology described in Knorr's original 1883 publication.[1]

Materials and Reagents:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating

-

Water bath

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial, gentle reaction occurs, forming a phenylhydrazone intermediate.

-

Thermal Cyclization: The reaction vessel was then heated on a water bath. The elevated temperature provides the activation energy for the intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl.

-

Dehydration and Product Formation: The cyclization is followed by the elimination of ethanol and water, leading to the formation of the pyrazolone ring. The reaction mixture solidifies upon cooling.

-

Isolation and Purification: The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then isolated. Recrystallization from a suitable solvent (e.g., hot water or ethanol) would have been employed to achieve purification, yielding crystalline needles.

Visualizing the Knorr Synthesis Workflow

Caption: Workflow for Knorr's 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone.

The Medicinal Awakening: From Antipyrine to Modern Pharmaceuticals

Knorr's discovery was not merely academic. The methylation of his pyrazolone product yielded Antipyrine, which was commercialized in 1887 and became one of the first commercially successful synthetic drugs, valued for its potent analgesic and antipyretic properties.[4][5][11] This marked the beginning of pyrazole's journey as a "privileged scaffold" in drug discovery.[12]

The initial success spurred further development, leading to a family of pyrazolone-based non-steroidal anti-inflammatory drugs (NSAIDs):

-

Aminopyrine (Aminophenazone): An early derivative with anti-inflammatory, antipyretic, and analgesic effects.[6]

-

Metamizole (Dipyrone): A potent analgesic and antipyretic.[6]

-

Phenylbutazone: A powerful anti-inflammatory agent, though its use is now limited due to side effects.[6]

This early work established a clear structure-activity relationship and demonstrated the therapeutic potential inherent in the pyrazole core. The scaffold's unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions allow it to bind to a wide range of biological targets.

Table 1: Key Milestones in the History of Pyrazole Compounds

| Year | Discovery / Development | Key Scientist(s) | Significance |

| 1883 | First synthesis of a pyrazolone derivative (Knorr Synthesis) | Ludwig Knorr | Foundation of pyrazole chemistry.[1][2] |

| 1883 | Coining of the term "Pyrazole" | Ludwig Knorr | Formal naming of the new heterocyclic class.[6][7] |

| 1887 | Commercialization of Antipyrine (Phenazone) | Ludwig Knorr | One of the first major synthetic drugs; a potent analgesic/antipyretic.[4][5] |

| 1889 | First synthesis of the parent pyrazole heterocycle | Eduard Buchner | Synthesis of the fundamental, unsubstituted pyrazole ring.[7] |

| 1959 | First isolation of a natural pyrazole (1-pyrazolyl-alanine) | Various | Discovery of pyrazole in nature from watermelon seeds.[6][12] |

| 1998 | Launch of Sildenafil (Viagra) | Pfizer | A blockbuster drug for erectile dysfunction containing a pyrazolo-pyrimidinone core.[12] |

| 2011 | Approval of Ruxolitinib (Jakafi) | Incyte/Novartis | First-in-class JAK inhibitor for myelofibrosis.[12] |

| 2013 | Approval of Ibrutinib (Imbruvica) | Pharmacyclics/J&J | A highly successful BTK inhibitor for treating B-cell cancers.[12] |

Evolution of Synthetic Methodologies

While the Knorr synthesis remains a robust and widely taught method, the demands of modern drug discovery for efficiency, diversity, and regiocontrol have driven significant innovation in pyrazole synthesis.

The Classical Knorr Mechanism

The Knorr synthesis proceeds via a well-understood mechanism. The choice of a 1,3-dicarbonyl compound and a hydrazine is a self-validating system; their reaction is thermodynamically favorable due to the formation of a stable aromatic ring and the elimination of small molecules like water.[8]

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Modern Synthetic Advances

Research in the 21st century has introduced a plethora of sophisticated methods that offer milder conditions, greater substrate scope, and improved regioselectivity.

-

One-Pot Procedures: Modern protocols often combine condensation and oxidation steps into a single operation. For instance, pyrazoline intermediates can be formed and then oxidized in situ using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere, significantly improving workflow efficiency.[13]

-

Catalysis: The use of catalysts has revolutionized pyrazole synthesis. Copper-catalyzed reactions, for example, allow for acid-free conditions at room temperature.[13] Visible light photoredox catalysis enables the synthesis from Michael acceptors and hydrazine under exceptionally mild conditions.[13]

-

Novel Building Blocks: Chemists have expanded beyond 1,3-dicarbonyls. The use of β,γ-unsaturated hydrazones, acetylenic ketones, and vinyl ketones provides alternative pathways to the pyrazole core.[2][13] A silver-mediated [3+2] cycloaddition using N-isocyanoiminotriphenylphosphorane as a "CNN" building block with terminal alkynes is a prime example of modern synthetic design, offering broad functional group tolerance.[13]

These advancements underscore a shift in synthetic philosophy, prioritizing atom economy, reduced energy consumption, and the generation of complex molecular diversity from simple, readily available starting materials.

Conclusion and Future Perspectives

From its discovery in 1883, the pyrazole scaffold has evolved from the basis of a single, revolutionary drug into a cornerstone of modern medicinal chemistry. Its robust and versatile nature has allowed it to be incorporated into treatments for a vast spectrum of human diseases, from inflammation and pain to cancer and viral infections.[6][12] The historical journey of the pyrazole is a testament to the power of fundamental chemical research. The initial synthesis by Ludwig Knorr was not just the creation of a new molecule, but the opening of a door to a new world of therapeutic possibilities.

The future of pyrazole chemistry will likely focus on the development of even more sophisticated and sustainable synthetic methods, the exploration of novel biological targets, and the design of multi-target ligands for complex diseases. As our understanding of biology deepens, the "privileged" pyrazole scaffold will undoubtedly continue to be a source of new and impactful medicines for generations to come.

References

-

F. A. S. Alasmary, A. M. Asiri, S. A. Khan, & M. A. Husain. (n.d.). Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

M. R. A. Reau, V. D. P. D. G. G. D. C. M. A. F. C. M. B. C. M. L. A. S. S. A. H. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. [Link]

-

The Editors of Encyclopaedia Britannica. (n.d.). Pyrazole | Heterocyclic, Aromatic, Five-Membered. Britannica. [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (2025, August 6). Chemistry of Antipyrine | Request PDF. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

J. J. Li. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Slideshare. (n.d.). Synthesis of Antipyrine drug and its derivatives.pptx. [Link]

-

The Editors of Encyclopaedia Britannica. (2025, November 28). Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. Britannica. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. [Link]

-

J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis of Antipyrine drug and its derivatives.pptx [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Calculation of the Molecular Weight of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This guide provides a comprehensive, step-by-step methodology for the precise calculation of the molecular weight of the chemical compound 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, for whom accuracy in molecular weight determination is paramount for experimental design, data interpretation, and regulatory compliance.

The Critical Role of Accurate Molecular Weight Determination

In the realm of scientific research and pharmaceutical development, the molecular weight of a compound is a fundamental physical property. It is an indispensable parameter for a multitude of applications, including but not limited to:

-

Stoichiometric Calculations: Ensuring precise molar ratios in chemical reactions.

-

Solution Preparation: Accurately preparing solutions of known concentrations.

-

Pharmacokinetics and Pharmacodynamics: Understanding drug absorption, distribution, metabolism, and excretion (ADME) properties.

-

Analytical Chemistry: Interpreting data from techniques such as mass spectrometry and chromatography.

-

Regulatory Submissions: Providing essential data for the characterization of new chemical entities.

An erroneous molecular weight can lead to significant experimental errors, misinterpretation of results, and potential setbacks in research and development timelines. Therefore, a meticulous and well-documented approach to its calculation is not merely a procedural formality but a cornerstone of scientific integrity.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the chemical formula of the molecule and the standard atomic weights of each element as established by the International Union of Pure and Applied Chemistry (IUPAC).

The chemical formula for 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is C₁₂H₁₂FN₃O₂ [1]. This indicates that each molecule is composed of:

-

12 Carbon (C) atoms

-

12 Hydrogen (H) atoms

-

1 Fluorine (F) atom

-

3 Nitrogen (N) atoms

-

2 Oxygen (O) atoms

The calculation proceeds as follows:

-

Identify the atomic mass of each element: The standard atomic weights are sourced from authoritative bodies such as IUPAC and PubChem.[2]

-

Multiply the atomic mass of each element by the number of atoms of that element in the molecule.

-

Sum the results from step 2 to obtain the total molecular weight.

The standard atomic weights for the elements present in the target molecule are:

Step-by-Step Calculation:

-

Carbon: 12 atoms × 12.011 u/atom = 144.132 u

-

Hydrogen: 12 atoms × 1.0080 u/atom = 12.096 u

-

Fluorine: 1 atom × 18.99840316 u/atom = 18.99840316 u

-

Nitrogen: 3 atoms × 14.007 u/atom = 42.021 u

-

Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

Total Molecular Weight = 144.132 u + 12.096 u + 18.99840316 u + 42.021 u + 31.998 u = 249.24540316 u

For practical laboratory purposes, the molecular weight is often rounded to a reasonable number of decimal places. In this case, 249.25 g/mol is a commonly used value.

Data Summary

The following table provides a clear and concise summary of the atomic masses and their contribution to the total molecular weight of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (u) | Contribution to Molecular Weight (u) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 12 | 1.0080 | 12.096 |

| Fluorine | F | 1 | 18.99840316 | 18.99840316 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 249.24540316 |

Visualizing the Calculation Workflow

To further elucidate the process, the following diagram illustrates the logical flow of the molecular weight calculation.

Caption: A flowchart illustrating the steps for calculating the molecular weight.

Conclusion

The precise determination of molecular weight is a fundamental requirement in chemical and pharmaceutical sciences. By adhering to a systematic approach that utilizes the correct chemical formula and authoritative atomic mass values, researchers can ensure the accuracy and reliability of their experimental work. The calculated molecular weight of 1-(4-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is 249.245 g/mol , a value critical for its synthesis, characterization, and application in further research.

References

-

PubChem. Atomic Mass | Periodic Table of Elements. [Link]

-

Quora. What is the atomic mass of carbon?. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

BYJU'S. Carbon. [Link]

-

YouTube. Why No Carbon Atom Weighs 12.011 amu (But the Periodic Table Says It Does). [Link]

-

LabXchange. Atomic Mass, Atomic Number, and Carbon-12. [Link]

-

Wikipedia. Hydrogen. [Link]

-

Wikipedia. Nitrogen. [Link]

-

Wikipedia. Fluorine. [Link]

-

Wikipedia. Oxygen. [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses | Periodic Table. [Link]

-

Royal Society of Chemistry. Oxygen - Element information, properties and uses | Periodic Table. [Link]

-

Royal Society of Chemistry. Hydrogen - Element information, properties and uses - Periodic Table. [Link]

-

YouTube. How to Find the Mass of One Atom of Fluorine (F). [Link]

-

YouTube. How to Calculate the Molar Mass of Oxygen Gas (O₂). [Link]

-

Testbook. What is the atomic mass of Nitrogen?. [Link]

-

Quora. What is the molar mass of O2? Is it 15.9994 or double that?. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

Royal Society of Chemistry. Fluorine - Element information, properties and uses - Periodic Table. [Link]

-

YouTube. How to Find the Mass of One Atom of Nitrogen (N). [Link]

-

Quora. What is the mass of hydrogen?. [Link]

-

Oreate AI Blog. Understanding Oxygen's Atomic Mass: A Closer Look. [Link]

-

Chemistry LibreTexts. 2.4: Atomic Mass. [Link]

-

YouTube. Mass of fluorine-19 012. [Link]

-

Quora. How to calculate the atomic mass of fluorine. [Link]

-

PubChem. 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. [Link]

-

Oakwood Chemical. 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. LabXchange [labxchange.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Fluorine - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectral Data Analysis of Novel Pyrazoles

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazoles, a class of five-membered heterocyclic compounds, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural characterization of novel pyrazole derivatives.

This document moves beyond a simple recitation of spectral data, delving into the causality behind experimental choices and the logic of data interpretation. It is designed to serve as a field-proven guide, empowering scientists to confidently and accurately characterize novel pyrazole-based compounds.

The Indispensable Role of Spectroscopy in Pyrazole Chemistry

The pyrazole ring system, with its two adjacent nitrogen atoms, presents unique electronic and structural features that are reflected in its spectroscopic signatures.[1][2] The substitution pattern on the pyrazole core dramatically influences these signatures, making a multi-technique spectroscopic approach essential for unequivocal structure determination. This guide will systematically dissect the information gleaned from each technique, culminating in an integrated approach to solving complex structural puzzles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyrazoles, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts and coupling constants of protons on the pyrazole ring are highly sensitive to the nature and position of substituents.

-

Ring Protons: The protons directly attached to the pyrazole ring typically resonate in the aromatic region of the spectrum. The precise chemical shift is influenced by the electronic effects of substituents. Electron-donating groups will shield the protons, shifting them upfield (to lower ppm values), while electron-withdrawing groups will deshield them, causing a downfield shift.

-

N-H Proton: For N-unsubstituted pyrazoles, the N-H proton signal can be broad and its chemical shift is often concentration and solvent-dependent due to hydrogen bonding and chemical exchange.[1] In some cases, this signal may not be readily observable.[3]

-

Substituent Protons: The protons on substituent groups provide crucial information about the molecule's periphery. For instance, the chemical shifts of methylene protons adjacent to the pyrazole ring can confirm their position.[4]

Annular Tautomerism: A key consideration in the NMR analysis of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either nitrogen atom. If the rate of this exchange is fast on the NMR timescale, an averaged spectrum is observed. Lowering the temperature of the NMR experiment can sometimes slow this exchange, allowing for the observation of distinct signals for each tautomer.[3]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons

| Proton Type | Typical Chemical Shift (ppm) | Notes |

| H3/H5 | 7.5 - 8.5 | Highly dependent on substituents. |

| H4 | 6.0 - 7.0 | Generally more shielded than H3/H5. |

| N-H | 10.0 - 14.0 | Often broad and can be solvent dependent. |

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a pyrazole derivative.

-

Ring Carbons: The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment. The C3 and C5 carbons typically appear at a lower field than the C4 carbon.[5] Similar to ¹H NMR, the presence of annular tautomerism can lead to averaged signals for C3 and C5.[3]

-

Substituent Carbons: The signals from substituent carbons are also informative. For example, a carbonyl carbon in a pyrazolone derivative will have a characteristic chemical shift above 160 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| C3/C5 | 130 - 150 | Can be averaged due to tautomerism. |

| C4 | 100 - 115 | Typically the most shielded ring carbon. |

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the novel pyrazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): For complex structures, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For pyrazole derivatives, IR spectroscopy can confirm the presence of the pyrazole ring and identify key substituents.

-

N-H Stretch: In N-unsubstituted pyrazoles, a characteristic N-H stretching vibration is observed, typically in the range of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring usually appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: A strong C-N stretching band is often observed around 1290 cm⁻¹.

-

Substituent Vibrations: The presence of other functional groups, such as carbonyls (C=O stretch around 1650-1750 cm⁻¹), nitro groups (asymmetric and symmetric stretches around 1550 and 1350 cm⁻¹, respectively), or halogens, will give rise to their own characteristic absorption bands.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural insights.

-

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule and provides the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

-

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments.[6] The fragmentation pattern is often characteristic of the compound's structure. For pyrazoles, common fragmentation pathways include the loss of HCN, N₂, and cleavage of substituent groups.[7] The stability of the resulting carbocations influences the intensity of the fragment peaks.[6]

Common Fragmentation Pathways for Pyrazoles:

-

Loss of HCN: A common fragmentation pathway for the pyrazole ring is the expulsion of a molecule of hydrogen cyanide (HCN), resulting in a fragment with a mass 27 units less than the molecular ion.

-

Loss of N₂: Cleavage of the N-N bond can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment with a mass 28 units less than the molecular ion.

-

Cleavage of Substituents: Substituents on the pyrazole ring can also be cleaved, leading to characteristic fragment ions.